Doconexent sodium

Catalog No.
S974513
CAS No.
81926-93-4
M.F
C22H31NaO2
M. Wt
350.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doconexent sodium

CAS Number

81926-93-4

Product Name

Doconexent sodium

IUPAC Name

sodium;(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Molecular Formula

C22H31NaO2

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C22H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-;

InChI Key

SNNDEWVSGZRIFE-FPYKSTABSA-M

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)[O-].[Na+]

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)[O-].[Na+]

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)[O-].[Na+]

Doconexent sodium, also known as docosahexaenoic acid, is a polyunsaturated fatty acid belonging to the omega-3 family. It is characterized by its long carbon chain, consisting of 22 carbon atoms and six double bonds, which gives it unique properties and biological activities. This compound is derived from marine sources, particularly fish oils, and is recognized for its potential health benefits, including anti-inflammatory effects and roles in neuroprotection.

The mechanism by which DHA from doconexent sodium exerts its effects is still being investigated []. Some potential mechanisms include:

  • DHA influencing membrane fluidity and function in brain cells [].
  • DHA serving as a precursor for signaling molecules that regulate inflammation and other processes [].

Doconexent sodium is generally considered safe for healthy adults when taken at recommended doses []. However, some potential side effects include belching, heartburn, loose stools, and nausea [].

Doconexent sodium is a biochemical reagent used in scientific research, particularly in the field of life sciences []. While the specific applications of Doconexent sodium are not extensively documented, its properties suggest potential uses in various research areas.

Potential Applications:

  • Biological Material/Organic Compound: Due to its biochemical nature, Doconexent sodium might be employed as a biological material or an organic compound in research experiments. The exact function or target it interacts with would depend on the specific research design.

Current Limitations:

  • Limited Information: Currently, there is limited publicly available information regarding the specific mechanisms of action or established protocols for using Doconexent sodium in research.
, primarily involving its double bonds. These reactions include:

  • Hydrogenation: The addition of hydrogen across double bonds can convert doconexent sodium into a saturated form.
  • Oxidation: Under certain conditions, doconexent sodium can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
  • Esterification: Doconexent sodium can react with alcohols to form esters, which are significant in the context of dietary supplements and pharmaceuticals.

The general reaction for the oxidation of doconexent sodium can be represented as follows:

C22H32O2+O2oxidized products\text{C}_{22}\text{H}_{32}\text{O}_2+\text{O}_2\rightarrow \text{oxidized products}

Doconexent sodium exhibits several biological activities:

  • Anti-inflammatory Properties: It has been shown to modulate inflammatory responses by influencing the production of specialized pro-resolving mediators.
  • Neuroprotective Effects: Research indicates that doconexent sodium may protect neuronal cells from damage and promote cognitive health.
  • Cardiovascular Benefits: Its consumption is linked to improved heart health through mechanisms such as lowering triglyceride levels and reducing arterial plaque formation.

These activities are attributed to its ability to be metabolized into various bioactive compounds that exert protective effects on human health.

Doconexent sodium can be synthesized through several methods:

  • Extraction from Marine Sources: The most common method involves extracting docosahexaenoic acid from fish oils or algae.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving starting materials like linoleic acid or eicosapentaenoic acid.
  • Microbial Fermentation: Certain microorganisms can be genetically engineered to produce docosahexaenoic acid through fermentation processes.

Doconexent sodium has a wide range of applications:

  • Nutritional Supplements: It is commonly found in omega-3 supplements aimed at enhancing cardiovascular and cognitive health.
  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for developing treatments for various inflammatory diseases.
  • Functional Foods: Incorporated into food products to enhance their health benefits.

Studies on the interactions of doconexent sodium with other compounds reveal significant insights:

  • Drug Interactions: Research indicates that the metabolism of doconexent sodium may be influenced by other medications, such as Adagrasib and Adalimumab, which can alter its efficacy and safety profile .
  • Nutrient Interactions: It may interact with other fatty acids or nutrients, potentially enhancing or inhibiting their absorption or biological effects.

Several compounds share structural similarities with doconexent sodium. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Eicosapentaenoic AcidC20H30O2Contains five double bonds; primarily anti-inflammatory.
Alpha-Linolenic AcidC18H30O2Shorter chain omega-3 fatty acid; essential nutrient.
Arachidonic AcidC20H32O2Omega-6 fatty acid; involved in inflammatory processes.

Doconexent sodium is unique due to its longer carbon chain and higher degree of unsaturation compared to alpha-linolenic acid and eicosapentaenoic acid, which contributes to its distinct biological activities and health benefits. Its role in producing specialized pro-resolving mediators further differentiates it from other similar compounds.

UNII

295P7EPT4C

Wikipedia

Doconexent sodium

Dates

Modify: 2023-08-16

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